molecular formula C16H22N2O3 B5874156 Morpholin-4-yl-[4-(morpholin-4-ylmethyl)phenyl]methanone

Morpholin-4-yl-[4-(morpholin-4-ylmethyl)phenyl]methanone

Cat. No.: B5874156
M. Wt: 290.36 g/mol
InChI Key: OEJIOOHHHIDHCI-UHFFFAOYSA-N
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Description

Morpholin-4-yl-[4-(morpholin-4-ylmethyl)phenyl]methanone is a chemical compound with the molecular formula C11H13NO2 It is known for its unique structure, which includes a morpholine ring attached to a phenyl group through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl-[4-(morpholin-4-ylmethyl)phenyl]methanone typically involves the reaction of morpholine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl-[4-(morpholin-4-ylmethyl)phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Morpholin-4-yl-[4-(morpholin-4-ylmethyl)phenyl]methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Morpholin-4-yl-[4-(morpholin-4-ylmethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzoylmorpholine
  • N-Benzoylmorpholine
  • Morpholine, 4-benzoyl-

Uniqueness

Morpholin-4-yl-[4-(morpholin-4-ylmethyl)phenyl]methanone is unique due to its dual morpholine rings, which confer distinct chemical and biological properties. This structural feature allows for enhanced interactions with biological targets and improved stability compared to similar compounds .

Properties

IUPAC Name

morpholin-4-yl-[4-(morpholin-4-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-16(18-7-11-21-12-8-18)15-3-1-14(2-4-15)13-17-5-9-20-10-6-17/h1-4H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJIOOHHHIDHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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